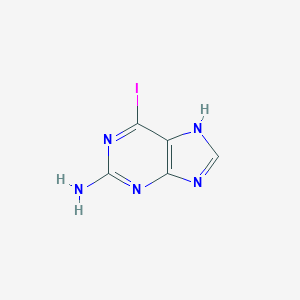
2-Amino-6-iodopurine
Cat. No. B107381
Key on ui cas rn:
19690-23-4
M. Wt: 261.02 g/mol
InChI Key: CQYPNVKLVHHOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07189849B2
Procedure details


To a 2 liter single-neck round bottom flask with a mechanical stirrer was charged 2-amino-6-chloropurine (41.0 g, 242 mmol). The flask was cooled in an ice-water bath. The the reaction flask was charged HI (47% solution, pre-cooled in a refrigerator, 250 mL) in one portion. The resulting suspension was stirred for 16 hours at ice-water bath temperature. Water (500 mL) was charged to the reaction flask. The suspension was stirred at 0° C. for 1 hour. The precipitate was filtered and washed with water (3×250 mL). The filter cake was transferred to a 250 mL filtration flask. 6 M NaOH solution (85 mL) was added to the solid through the filter to rinse out residual solid and wash into the filter flask. The solution obtained was added slowly to a boiling solution of acetic acid (25 mL) and water (250 mL). The resulting suspension was cooled to room temperature and stirred at room temperature for 2 hours. The solid was collected by centrifugation, washed with water (2×250 mL), followed by heptane (250 mL). The solid was first spin-dried on the centrifuge for 30 minutes and then dried in a vacuum oven overnight to provide the desired product (61.3 g).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[IH:12].C(O)(=O)C>O>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([I:12])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
I
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred for 16 hours at ice-water bath temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled in an ice-water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
pre-cooled in a refrigerator, 250 mL) in one portion
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred at 0° C. for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×250 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The filter cake was transferred to a 250 mL filtration flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6 M NaOH solution (85 mL) was added to the solid through the
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
to rinse out residual solid
|
WASH
|
Type
|
WASH
|
|
Details
|
wash into the filter flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected by centrifugation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was first spin-dried on the centrifuge for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
